(3R,5S)-Fluvastatin

Description

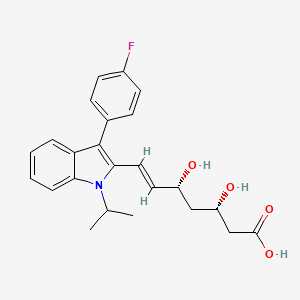

Structure

3D Structure

Properties

IUPAC Name |

(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGEFLZQAZZCD-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020962 | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-54-1, 155229-75-7, 93957-55-2 | |

| Record name | fluvastatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3R,5S)-Fluvastatin on HMG-CoA Reductase

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the intricate molecular mechanism by which (3R,5S)-Fluvastatin, the pharmacologically active enantiomer of Fluvastatin, exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Introduction: The Role of HMG-CoA Reductase and Fluvastatin

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonic acid.[1][2] This step is the committed and rate-limiting stage in the biosynthesis of cholesterol and other isoprenoids.[1][3] Consequently, HMGR is a primary therapeutic target for managing hypercholesterolemia.

Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor.[4][5] It is administered as a racemate, a mixture of (3R,5S)- and (3S,5R)-enantiomers.[4][5] The pharmacological activity, however, resides exclusively in the (3R,5S)-enantiomer, which acts as a potent competitive inhibitor of the HMGR enzyme.[4][6] By impeding cholesterol production, Fluvastatin effectively lowers plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.[4][7]

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action of this compound is competitive inhibition of the HMG-CoA reductase enzyme.[1][7][8] The molecular structure of Fluvastatin contains an HMG-like moiety that mimics the natural substrate, HMG-CoA.[9][10][11] This structural similarity allows Fluvastatin to bind to the active site of the HMGR enzyme, directly competing with the endogenous HMG-CoA substrate.[6][11]

The binding of Fluvastatin to the active site is reversible but exhibits a significantly higher affinity than the natural substrate, with binding affinities in the nanomolar range for statins, compared to the micromolar range for HMG-CoA.[1][6][9] This high-affinity binding effectively blocks the access of HMG-CoA to the catalytic site, thereby inhibiting the synthesis of mevalonate and subsequently, cholesterol.[4][11][12]

The inhibition of hepatic cholesterol synthesis triggers a cascade of events. The resulting decrease in intracellular cholesterol levels stimulates the upregulation of LDL receptors on the surface of liver cells.[4][7][8] This leads to an increased rate of clearance and catabolism of LDL particles from the bloodstream, which is the primary mechanism for the LDL-lowering effect of Fluvastatin.[4][7]

Binding Kinetics and Thermodynamics

The interaction between Fluvastatin and HMG-CoA reductase has been characterized by various quantitative parameters that underscore its potency as an inhibitor. These studies reveal a high-affinity interaction driven by favorable thermodynamic changes.

| Parameter | Value | Compound | Notes |

| IC₅₀ | 40 - 100 nM | Fluvastatin | Measured in human liver microsomes.[13] |

| 3 - 20 nM | This compound | A study comparing multiple statins found most had IC50 values in this range.[6] | |

| Ki | 2 - 250 nM | Various Statins | General range for statins, indicating high affinity.[14][15] |

| Binding Enthalpy (ΔH) | ~0 kcal/mol | Fluvastatin | Indicates that the binding is not primarily driven by enthalpic contributions at 25°C.[14][16] |

| Binding Affinity (ΔG) | -9.0 kcal/mol | Fluvastatin | The overall free energy of binding. |

| Entropic Contribution (-TΔS) | -9.0 kcal/mol | Fluvastatin | The binding of Fluvastatin is predominantly entropy-driven at 25°C.[14][15][16] |

| Docking Score | -7.161 | Fluvastatin | In silico analysis showed a high docking score compared to other synthetic statins.[17] |

Table 1: Quantitative Data for Fluvastatin-HMG-CoA Reductase Interaction.

The thermodynamic profile of Fluvastatin binding is notable. Isothermal titration calorimetry (ITC) experiments have shown that at 25°C, the binding of Fluvastatin is almost entirely driven by a favorable entropy change, with a binding enthalpy close to zero.[14][15] This suggests that hydrophobic interactions and the displacement of water molecules from the binding site play a crucial role in the stability of the enzyme-inhibitor complex.[14][16]

Structural Basis of Inhibition and Conformational Changes

X-ray crystallography and molecular docking studies have provided detailed insights into the structural basis of HMGR inhibition by Fluvastatin.[17][18] The HMG-like portion of the statin molecule occupies the narrow pocket in the active site where HMG-CoA normally binds.[6][12]

Key interactions for Fluvastatin binding include:

-

Salt Bridge: A salt bridge is formed with the positively charged side chain of Arg 590, a key residue in the active site.[17][19]

-

Hydrogen Bonds: Several hydrogen bonds are formed with active site residues.[17]

-

Van der Waals Interactions: The indole ring and other hydrophobic parts of the Fluvastatin molecule form extensive van der Waals contacts with hydrophobic side chains of the enzyme, contributing to binding affinity.[6][9]

The binding of statins, including Fluvastatin, can induce a conformational change in the enzyme.[1] Specifically, inhibitor binding displaces the flap domain of the enzyme, which helps to seal the active site.[18][20] This induced fit further stabilizes the inhibitor within the active site and contributes to the potent inhibition.

Experimental Protocols

The characterization of Fluvastatin's mechanism of action relies on several key experimental methodologies.

HMG-CoA Reductase Activity Assay (Spectrophotometry)

This is the most common method for measuring HMGR activity and its inhibition.

-

Principle: The assay measures the rate of NADPH oxidation, which is a co-substrate in the HMGR-catalyzed reaction. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[21][22][23]

-

Methodology:

-

Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl) is prepared containing the substrate HMG-CoA and the co-substrate NADPH.[23]

-

Enzyme Addition: The reaction is initiated by adding a purified, recombinant catalytic domain of HMG-CoA reductase to the mixture.[21][23]

-

Spectrophotometric Monitoring: The absorbance at 340 nm is measured over time using a multi-well spectrophotometer. The rate of decrease in absorbance is directly proportional to the enzyme's activity.[21]

-

Inhibitor Screening: To determine the inhibitory potential of Fluvastatin, the assay is performed in the presence of varying concentrations of the compound.[21] The enzyme, buffer, and inhibitor are pre-incubated before adding the substrates to initiate the reaction. The activity is then measured and compared to a control without the inhibitor.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to determine the thermodynamics of binding interactions.

-

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (Fluvastatin) to a macromolecule (HMGR). This allows for the determination of the binding affinity (Kᵢ), enthalpy change (ΔH), and stoichiometry of the interaction.[14][15]

-

Methodology:

-

Sample Preparation: A solution of purified HMG-CoA reductase is placed in the sample cell of the calorimeter. A solution of Fluvastatin at a known concentration is loaded into an injection syringe.

-

Titration: Small aliquots of the Fluvastatin solution are incrementally injected into the enzyme solution.

-

Heat Measurement: The heat change associated with each injection is precisely measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kᵢ, ΔH, and the entropy change (ΔS).[14][16]

-

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex.

-

Principle: X-rays are diffracted by the electrons in a crystallized molecule. The diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the molecule can be determined.

-

Methodology:

-

Crystallization: The catalytic domain of human HMG-CoA reductase is co-crystallized with Fluvastatin. This involves preparing a highly pure and concentrated solution of the protein-inhibitor complex and screening various conditions to find those that promote crystal growth.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[12]

-

Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the complex is built into this map and refined to best fit the experimental data.[12] The final structure reveals the precise orientation of Fluvastatin in the active site and its specific interactions with the enzyme's amino acid residues.[18]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts of Fluvastatin's mechanism of action.

Conclusion

The (3R,5S)-enantiomer of Fluvastatin is a highly effective, competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-defined, involving high-affinity, reversible binding to the enzyme's active site, which blocks the cholesterol biosynthesis pathway. This inhibition is structurally and thermodynamically characterized, with a binding profile driven primarily by entropic factors. The resulting decrease in hepatic cholesterol synthesis leads to a beneficial upregulation of LDL receptors and a subsequent reduction in circulating LDL cholesterol. The detailed understanding of this mechanism, facilitated by robust experimental protocols, solidifies Fluvastatin's role as a cornerstone in the management of hypercholesterolemia.

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. Frameshift variation in the HMG-CoA reductase gene and unresponsiveness to cholesterol-lowering drugs in type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Stereospecific Biological Activity of Fluvastatin Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered clinically as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin. While structurally mirror images, these enantiomers exhibit profound differences in their biological activity, from their primary pharmacological target to their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecificity of fluvastatin's actions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways. Understanding these enantioselective differences is crucial for researchers and drug development professionals in the fields of lipid-lowering therapies, drug metabolism, and personalized medicine.

Introduction

Statins are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] Their primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Fluvastatin, a member of this class, is unique in its synthetic origin and is marketed as a racemic mixture.[1] The two enantiomers, (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin, possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference has significant implications for their biological activity. This guide delves into the stereospecific nature of fluvastatin's interaction with its target enzyme, its differential handling by metabolic enzymes and transporters, and the consequent variations in cellular uptake and nuclear receptor activation.

Stereoselective Inhibition of HMG-CoA Reductase

The therapeutic efficacy of fluvastatin is almost exclusively attributed to the (3R,5S)-enantiomer. This stereoselectivity is a direct consequence of the specific conformational requirements of the HMG-CoA reductase active site.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of each enantiomer against HMG-CoA reductase has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

| Enantiomer | Target | IC50 (nM) | Reference(s) |

| This compound | HMG-CoA Reductase | 8 | [3] |

| (3S,5R)-Fluvastatin | HMG-CoA Reductase | Inactive | [4] |

| Racemic Fluvastatin | HMG-CoA Reductase | 8-100 | [5][6][7] |

Table 1: In vitro inhibitory potency of fluvastatin enantiomers against HMG-CoA reductase.

Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay

The determination of HMG-CoA reductase inhibition by fluvastatin enantiomers is typically performed using a cell-free enzymatic assay. The activity of the enzyme is monitored by measuring the rate of NADPH oxidation, which is a co-factor in the conversion of HMG-CoA to mevalonate.

Principle: HMG-CoA reductase catalyzes the following reaction: HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + CoA

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the enzyme's activity.

Materials:

-

Purified HMG-CoA reductase (catalytic domain)

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluvastatin enantiomers (dissolved in a suitable solvent like DMSO)

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to the desired concentrations. Prepare serial dilutions of the fluvastatin enantiomers.

-

Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the fluvastatin enantiomer (or vehicle control).

-

Initiation of Reaction: Add NADPH and HMG-CoA to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[2][8][9][10][11]

Figure 1: Differential inhibition of HMG-CoA reductase by fluvastatin enantiomers.

Stereospecific Pharmacokinetics: Metabolism and Transport

The enantiomers of fluvastatin exhibit distinct pharmacokinetic profiles, primarily due to stereoselective metabolism by cytochrome P450 enzymes and differential transport by membrane transporters.

Metabolism by Cytochrome P450 2C9 (CYP2C9)

CYP2C9 is the primary enzyme responsible for the metabolism of fluvastatin.[12] Genetic polymorphisms in the CYP2C9 gene can significantly impact the clearance of both enantiomers, with a more pronounced effect on the inactive (3S,5R)-enantiomer.[13]

Transport by Organic Anion Transporting Polypeptides (OATPs)

Hepatic uptake of fluvastatin is mediated by OATPs. Studies have shown that both enantiomers are substrates for these transporters, but with differing affinities that can be influenced by genetic variants. Specifically, SLCO1B1 (encoding OATP1B1) and SLCO2B1 (encoding OATP2B1) are involved in the transport of fluvastatin enantiomers.[14][15]

Experimental Protocol: Chiral Separation and Quantification in Biological Matrices

To study the pharmacokinetics of individual enantiomers, a robust and sensitive analytical method for their separation and quantification is essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common technique employed.

Principle: Chiral stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

Chiral HPLC column (e.g., Chiralpak AD, ChiralCel OD-R)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid)[16]

-

Internal standard

-

Biological matrix (e.g., plasma, cell lysate)

Procedure:

-

Sample Preparation: Extract the fluvastatin enantiomers and the internal standard from the biological matrix using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The enantiomers are separated under isocratic or gradient elution conditions.

-

Detection and Quantification: Detect the enantiomers using a UV detector at a specific wavelength (e.g., 239 nm)[16] or a mass spectrometer for higher sensitivity and selectivity.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of each enantiomer in the samples.

Figure 2: Workflow for the chiral separation and quantification of fluvastatin enantiomers.

Stereoselective Cellular Uptake

The entry of fluvastatin into hepatocytes, the primary site of action, is a critical step in its pharmacological activity. Studies in cultured rat hepatocytes have revealed that the uptake of both enantiomers is a carrier-mediated process.

Quantitative Analysis of Hepatocyte Uptake

Kinetic parameters for the uptake of each enantiomer have been determined, indicating a saturable transport mechanism.

| Enantiomer | Cell Type | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |

| (+)-Fluvastatin (3R,5S) | Rat Cultured Hepatocytes | 38.5 | 611 | [1][17] |

| (-)-Fluvastatin (3S,5R) | Rat Cultured Hepatocytes | 41.5 | 646 | [1][17] |

Table 2: Kinetic parameters for the cellular uptake of fluvastatin enantiomers in rat hepatocytes.

Experimental Protocol: Cellular Uptake Assay in Cultured Hepatocytes

The uptake of fluvastatin enantiomers into hepatocytes can be studied using radiolabeled compounds or by LC-MS/MS analysis of cell lysates.

Principle: Cultured hepatocytes are incubated with the fluvastatin enantiomers for a specific time, after which the intracellular concentration is measured.

Materials:

-

Cultured hepatocytes (primary or cell lines)

-

Radiolabeled ([14C] or [3H]) fluvastatin enantiomers or non-labeled enantiomers for LC-MS/MS

-

Incubation buffer (e.g., Krebs-Henseleit buffer)

-

Washing buffer (ice-cold)

-

Lysis buffer

-

Scintillation counter or LC-MS/MS system

Procedure:

-

Cell Culture: Plate hepatocytes in collagen-coated dishes and culture until they form a monolayer.

-

Uptake Experiment: Wash the cells with pre-warmed incubation buffer. Add the incubation buffer containing a known concentration of the fluvastatin enantiomer.

-

Incubation: Incubate the cells at 37°C for various time points. To distinguish between active transport and passive diffusion, parallel experiments can be conducted at 4°C.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold washing buffer.

-

Cell Lysis and Analysis: Lyse the cells and determine the intracellular concentration of the enantiomer using scintillation counting (for radiolabeled compounds) or LC-MS/MS.

-

Data Analysis: Normalize the intracellular concentration to the protein content of the cell lysate. Determine the kinetic parameters (Km and Vmax) by measuring the uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[1][17]

Figure 3: Carrier-mediated uptake of fluvastatin enantiomers into hepatocytes.

Enantiospecific Activation of Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. Fluvastatin enantiomers have been shown to enantiospecifically activate PXR.

Quantitative Analysis of PXR Activation

The potency of each enantiomer to activate PXR can be assessed using a reporter gene assay.

| Enantiomer | Target | EC50 (µM) | Reference(s) |

| 3R,5R-Fluvastatin | PXR | ~22.0 | [18] |

| 3S,5R-Fluvastatin | PXR | ~14.4 | [18] |

| 3S,5S-Fluvastatin | PXR | ~14.7 | [18] |

| 3R,5S-Fluvastatin | PXR | ~8.7 - 15.4 | [18] |

Table 3: EC50 values for the activation of PXR by fluvastatin optical isomers.

Experimental Protocol: PXR Activation Reporter Gene Assay

Principle: A reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter is introduced into a suitable cell line. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A human cell line (e.g., HepG2, LS180)

-

A reporter plasmid containing a PXR-responsive element linked to a luciferase gene (e.g., p3A4-luc)

-

A PXR expression vector (if the cell line does not endogenously express sufficient levels)

-

Transfection reagent

-

Fluvastatin enantiomers

-

Luciferase assay reagent

Procedure:

-

Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid and, if necessary, the PXR expression vector.

-

Treatment: After transfection, treat the cells with various concentrations of the fluvastatin enantiomers or a vehicle control. A known PXR agonist (e.g., rifampicin) is used as a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the protein concentration or a co-transfected control plasmid. Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC50 value by plotting the fold induction against the logarithm of the agonist concentration.[18][19][20][21][22]

Figure 4: Signaling pathway of PXR activation by fluvastatin enantiomers.

Conclusion

The biological activity of fluvastatin is highly stereospecific. The (3R,5S)-enantiomer is the active inhibitor of HMG-CoA reductase, while the (3S,5R)-enantiomer is essentially inactive in this regard. Both enantiomers are substrates for metabolic enzymes and transporters, with genetic variations in these proteins leading to enantiospecific pharmacokinetic profiles. Furthermore, the enantiomers exhibit differential activation of the nuclear receptor PXR, which can lead to distinct effects on the expression of drug-metabolizing enzymes. A thorough understanding of these stereospecific activities is paramount for the rational design of future lipid-lowering drugs, the interpretation of clinical data, and the advancement of personalized medicine approaches in the treatment of hypercholesterolemia. This guide provides the foundational knowledge and experimental frameworks to support further research and development in this area.

References

- 1. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DSpace [helda.helsinki.fi]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assaygenie.com [assaygenie.com]

- 11. mdpi.com [mdpi.com]

- 12. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of CYP2C9 polymorphisms on the pharmacokinetics and cholesterol-lowering activity of (-)-3S,5R-fluvastatin and (+)-3R,5S-fluvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantiospecific Pharmacogenomics of Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantiospecific Pharmacogenomics of Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

- 22. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of synthetic statins like Fluvastatin

An In-Depth Technical Guide to the Discovery and Development of Synthetic Statins: The Case of Fluvastatin

Introduction

The journey to control hypercholesterolemia, a primary risk factor for cardiovascular disease, was revolutionized by the discovery of statins, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[2] The initial statins, such as mevastatin (compactin) and lovastatin, were natural products derived from fungi.[3][4] While groundbreaking, their discovery paved the way for the development of entirely synthetic statins, designed for improved efficacy, safety, and pharmacokinetic profiles. Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor to be approved for clinical use, marking a significant milestone in the field.[5][6] This guide provides a technical overview of the discovery, development, mechanism of action, and evaluation of synthetic statins, with a central focus on Fluvastatin.

Discovery and Chemical Synthesis of Fluvastatin

Unlike its fungal-derived predecessors, Fluvastatin features a distinct indole ring structure.[1] Its development stemmed from a concerted effort to design novel chemical entities that could effectively inhibit HMG-CoA reductase. The industrial synthesis of Fluvastatin has been refined over time to improve efficiency and yield. A key manufacturing process involves an aldol-like condensation reaction, which has been optimized into a "one-pot" synthesis that significantly increases the overall yield by about 25%.[7] This improved process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction to form the core structure of Fluvastatin, without the need to isolate the intermediate ketone.[7][8]

Mechanism of Action: HMG-CoA Reductase Inhibition

Fluvastatin, like all statins, exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a critical precursor in the cholesterol biosynthesis pathway.[9] By blocking this rate-limiting step, Fluvastatin reduces the intracellular concentration of cholesterol in hepatocytes.[2] This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of liver cells, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately lowering total and LDL cholesterol levels.[5][9]

Pharmacokinetics and Metabolism

Fluvastatin exhibits distinct pharmacokinetic properties. It is rapidly and almost completely absorbed (98%) from the gastrointestinal tract, although food intake can slow the rate of absorption.[6][10] Due to a significant first-pass effect in the liver, its systemic bioavailability is approximately 24-30%.[10][11] Fluvastatin is highly bound to plasma proteins (>98%).[5]

Metabolism occurs primarily in the liver through hydroxylation and N-dealkylation.[5] Several cytochrome P450 enzymes are involved, mainly CYP2C9 (approximately 75%), but also CYP3A4 (~20%) and CYP2C8 (~5%).[5][12] This diverse metabolic profile makes it less susceptible to drug-drug interactions compared to other statins that are predominantly metabolized by a single CYP enzyme.[10] The majority of the drug is excreted as metabolites in the feces (~90-95%), with very little unchanged drug appearing in the urine (<6%).[5][6][10]

| Parameter | Value | Reference |

| Absorption | ~98% | [10] |

| Bioavailability | 24-30% | [10][11] |

| Protein Binding | >98% | [5] |

| Metabolism | Hepatic (CYP2C9, CYP3A4, CYP2C8) | [5][10] |

| Primary Metabolite | N-desisopropyl propionic acid (inactive) | [10] |

| Elimination Half-Life | ~1-3 hours (capsules), ~9 hours (extended-release) | [11] |

| Excretion | ~93-95% Feces, <6% Urine | [5][10] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (In Vitro)

The efficacy of statins is initially determined using in vitro enzyme inhibition assays. A common method is a colorimetric or spectrophotometric assay that measures the activity of HMG-CoA reductase by monitoring the consumption of its co-factor, NADPH.

Objective: To determine the inhibitory potential of a test compound (e.g., Fluvastatin) on HMG-CoA reductase activity.

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires the oxidation of NADPH to NADP+. The decrease in NADPH concentration is measured by the reduction in absorbance at 340 nm.[13][14][15]

Materials:

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA (substrate)

-

NADPH (co-factor)

-

Test inhibitor (e.g., Fluvastatin) dissolved in an appropriate solvent

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to their working concentrations as per the manufacturer's instructions. Keep all reagents on ice.[13][14]

-

Assay Setup: Prepare wells for the test inhibitor, an enzyme control (no inhibitor), and a reagent background control (no enzyme) in a 96-well plate.[16]

-

Inhibitor Wells: Add assay buffer, a specific concentration of the test inhibitor, and NADPH.

-

Enzyme Control Well: Add assay buffer, solvent (used for the inhibitor), and NADPH.

-

Background Well: Add assay buffer and NADPH.

-

-

Enzyme Addition: Pre-warm the plate to 37°C. Add the reconstituted HMG-CoA reductase enzyme to the inhibitor and enzyme control wells. Do not add enzyme to the background control well.[13]

-

Initiate Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.

-

Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 5-10 minutes using a spectrophotometer.[15]

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each well. Subtract the background rate from the enzyme control and inhibitor rates. The percent inhibition is calculated as: [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100. Plot percent inhibition against inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Evaluation

Animal models are essential for evaluating the lipid-lowering efficacy and safety of statin candidates before human trials.

Objective: To assess the effect of a test statin on plasma lipid profiles in a relevant animal model (e.g., hypercholesterolemic rats or mice).

Model: Male Wistar rats or C57BL/6 mice fed a high-cholesterol diet to induce hypercholesterolemia.

Procedure:

-

Acclimatization and Diet Induction: Animals are acclimatized for at least one week. Hypercholesterolemia is then induced by feeding a high-fat, high-cholesterol diet for a period of 2-4 weeks.

-

Grouping: Animals are randomly divided into groups (n=6-10 per group):

-

Group 1: Normal Control (standard diet)

-

Group 2: Disease Control (high-cholesterol diet + vehicle)

-

Group 3: Test Group (high-cholesterol diet + test statin at various doses)

-

Group 4: Positive Control (high-cholesterol diet + known statin, e.g., Atorvastatin)

-

-

Drug Administration: The test compound, positive control, or vehicle is administered orally once daily for a specified period (e.g., 4-8 weeks).

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital plexus or cardiac puncture after fasting.[17]

-

Biochemical Analysis: Plasma is separated, and levels of Total Cholesterol (TC), LDL-C, HDL-C, and Triglycerides (TG) are measured using standard enzymatic kits.

-

Data Analysis: Compare the lipid profiles of the treatment groups with the disease control group using statistical analysis (e.g., ANOVA). A significant reduction in TC and LDL-C indicates efficacy.

Clinical Efficacy and Quantitative Data

Clinical trials have consistently demonstrated the efficacy of Fluvastatin in managing hypercholesterolemia.[18] It effectively reduces total cholesterol, LDL cholesterol, and triglycerides while producing a modest increase in HDL cholesterol.[10]

| Trial / Study | Dose Range | LDL-C Reduction | Total Cholesterol Reduction | HDL-C Change | Triglyceride Reduction | Reference |

| Cochrane Review | 10-80 mg/day | 15.2% to 34.9% | 10.7% to 24.9% | N/A | 3% to 17.5% | [10] |

| FLUENT | 20-40 mg/day | -30.7% | -21.9% | +3.5% | N/A | [18] |

| CTT Analysis | ~72 mg/day | -31.9% | N/A | N/A | N/A | [10] |

| Controlled Studies | 40 mg/day | 25% to 26% | N/A | N/A | N/A | [19] |

When compared to other statins, the potency for LDL-C reduction varies. A meta-analysis showed that at a 40 mg dose, Fluvastatin reduced LDL cholesterol by an average of 27%.[20]

| Statin | Dose | Average LDL-C Reduction |

| Fluvastatin | 40 mg | 27% |

| Pravastatin | 40 mg | 29% |

| Lovastatin | 40 mg | 37% |

| Simvastatin | 40 mg | 37% |

| Atorvastatin | 40 mg | 49% |

| Rosuvastatin | 40 mg | 53% |

Despite a lower percentage reduction in LDL-C compared to atorvastatin and rosuvastatin, clinical outcome trials have shown that fluvastatin significantly reduces the risk of myocardial infarction.[10][21] This suggests that the clinical benefits of statins may involve pleiotropic effects beyond simple lipid lowering, such as anti-inflammatory actions and improvements in endothelial function.[20][21]

Conclusion

The development of synthetic statins, exemplified by Fluvastatin, represents a pivotal advancement in cardiovascular pharmacotherapy. By moving from natural product screening to rational drug design, scientists created compounds with unique chemical structures and favorable pharmacological profiles. Fluvastatin's distinct indole core, synthetic accessibility, and primary metabolism by CYP2C9 differentiate it from other members of its class. Through rigorous in vitro and in vivo evaluation, followed by extensive clinical trials, Fluvastatin has been established as a safe and effective agent for the management of hypercholesterolemia, underscoring the success of synthetic chemistry in expanding the therapeutic armamentarium against cardiovascular disease.

References

- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 3. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development and pharmacology of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Fluvastatin - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ClinPGx [clinpgx.org]

- 13. assaygenie.com [assaygenie.com]

- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.cn [abcam.cn]

- 17. scialert.net [scialert.net]

- 18. Fluvastatin Long-Term Extension Trial (FLUENT): summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluvastatin in severe hypercholesterolemia: analysis of a clinical trial database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluvastatin: clinical and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,5S)-Fluvastatin's Crucial Role in the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-Fluvastatin, the pharmacologically active enantiomer of the synthetic drug Fluvastatin, plays a pivotal role in the management of hypercholesterolemia. As a member of the statin class of drugs, its primary mechanism of action involves the targeted inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the role of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway. A critical rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate. This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR).

This compound functions as a potent and competitive inhibitor of HMG-CoA reductase. Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme. This binding prevents HMG-CoA from accessing the enzyme, thereby blocking its conversion to mevalonate and effectively halting the downstream synthesis of cholesterol. The (3S,5R) enantiomer of Fluvastatin is considered inactive.

The reduction in intracellular cholesterol levels triggers a compensatory response. Cells upregulate the expression of low-density lipoprotein (LDL) receptors on their surface. This leads to increased clearance of LDL cholesterol from the bloodstream, ultimately resulting in lower plasma LDL cholesterol levels, a primary therapeutic goal in the prevention of cardiovascular diseases.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound on HMG-CoA reductase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.

| Parameter | Reported Value(s) | Cell/System Type | Reference(s) |

| IC50 | 8 nM | Cell-free assay | [1] |

| 40 nM, 100 nM | Human liver microsomes | [1][2][3] | |

| 3-20 nM (range for most statins) | In vitro HMG-CoA reductase inhibition assay | [4] | |

| 0.07 µM (for inhibition of smooth muscle cell proliferation) | Human saphenous vein smooth muscle cells | [5] | |

| 170 µM (for antiproliferative effects) | A549 non-small-cell lung cancer cells | [6] | |

| Ki | ~1 nM (for Pravastatin, a related statin) | In vivo |

Clinical Efficacy of Fluvastatin

Clinical trials have extensively evaluated the efficacy of Fluvastatin in reducing LDL cholesterol levels in patients with hypercholesterolemia.

| Clinical Trial | Dosage | Duration | Key Findings on Lipid Profile | Reference(s) |

| Lescol Intervention Prevention Study (LIPS) | 40 mg twice daily | 3-4 years | Significant reduction in LDL cholesterol levels. | [5] |

| Lescol in Severe Atherosclerosis (LISA) Trial | 40 mg daily (up to 80 mg/day) | 1 year | Reduction in total cholesterol by 17.4% and LDL cholesterol by 26.9%. | |

| Pooled Analysis of 12 Placebo-Controlled Trials | Not specified | Not specified | Significant reductions in triglycerides, apolipoprotein B, LDL cholesterol, and total cholesterol. | |

| French-Dutch Fluvastatin Study Group | 10 to 40 mg/day | 52 weeks | Mean percent change in LDL-cholesterol levels from baseline was -24.8%. | [3] |

| Low-dose Combination Therapy Trial | 10 mg and 20 mg (monotherapy) | 24 weeks | Reductions in LDL cholesterol of -20.1% and -20.2%, respectively. | [4] |

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is a co-factor in the conversion of HMG-CoA to mevalonate. A decrease in the rate of NADPH consumption in the presence of Fluvastatin indicates enzyme inhibition.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

This compound of varying concentrations

-

Assay buffer (e.g., potassium phosphate buffer)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a microplate well.

-

Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cholesterol Biosynthesis Assay

This assay assesses the impact of this compound on de novo cholesterol synthesis within a cellular context.

Principle: Cells are cultured in the presence of a radiolabeled precursor of cholesterol, such as [14C]-acetate. The amount of radiolabeled cholesterol synthesized is quantified to determine the rate of cholesterol biosynthesis. A reduction in the incorporation of the radiolabel into cholesterol in the presence of Fluvastatin indicates inhibition of the pathway.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

[14C]-acetate (or other suitable radiolabeled precursor)

-

This compound of varying concentrations

-

Reagents for lipid extraction (e.g., hexane/isopropanol mixture)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add [14C]-acetate to the culture medium and incubate for several hours to allow for its incorporation into newly synthesized cholesterol.

-

Wash the cells and lyse them to release cellular contents.

-

Extract the lipids from the cell lysate using an organic solvent mixture.

-

Separate the different lipid species, including cholesterol, using TLC.

-

Scrape the portion of the TLC plate corresponding to cholesterol and quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of cholesterol synthesis for each Fluvastatin concentration compared to the untreated control.

Mandatory Visualizations

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an in vitro HMG-CoA reductase inhibition assay.

Conclusion

This compound is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its competitive inhibition mechanism leads to a significant reduction in intracellular cholesterol synthesis, which in turn promotes the clearance of LDL cholesterol from the circulation. The quantitative data from both in vitro and clinical studies underscore its therapeutic importance in managing hypercholesterolemia and reducing the risk of associated cardiovascular diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other HMG-CoA reductase inhibitors.

References

- 1. content.abcam.com [content.abcam.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Cholesterol Cell-Based Detection Assay Kit - Creative BioMart [creativebiomart.net]

- 4. Low-dose combined therapy with fluvastatin and cholestyramine in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lescol in Severe Atherosclerosis Trial - American College of Cardiology [acc.org]

- 6. researchgate.net [researchgate.net]

Initial Investigations into (3R,5S)-Fluvastatin Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-Fluvastatin, the pharmacologically active enantiomer of Fluvastatin, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] While its primary clinical application is the reduction of plasma cholesterol levels to prevent cardiovascular disease, a growing body of evidence indicates that Fluvastatin exerts a multitude of direct cellular effects that extend beyond its lipid-lowering properties.[2][3] These pleiotropic effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, have positioned Fluvastatin as a compound of interest in oncology and other research areas. This technical guide provides an in-depth overview of the initial investigations into the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and various non-sterol isoprenoids.[4] By blocking this step, Fluvastatin not only reduces intracellular cholesterol production but also depletes essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the post-translational modification and function of numerous proteins, including small GTPases that play a critical role in intracellular signaling.

Quantitative Cellular Effects of Fluvastatin

The cellular response to Fluvastatin is dose-dependent and varies across different cell types. The following tables summarize key quantitative data from in vitro studies.

Table 1: Cytotoxicity of Fluvastatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| OVCAR3 | Ovarian Cancer | 45.7 ± 0.4 | 24 | MTT |

| A-375 | Malignant Melanoma | ~50 (approx.) | Not Specified | Not Specified |

| A-673 | Ewing's Sarcoma | ~50 (approx.) | Not Specified | Not Specified |

| A549 | Non-small-cell Lung Cancer | 170 | Not Specified | Not Specified |

| HEp-2 | Larynx Carcinoma | 2.43 ± 0.56 (µg/mL) | Not Specified | Not Specified |

| KB | Nasopharyngeal Carcinoma | 2.29 ± 0.19 (µg/mL) | Not Specified | Not Specified |

| HeLa | Epithelial Carcinoma | 5.02 ± 1.52 (µg/mL) | Not Specified | Not Specified |

Table 2: Effects of Fluvastatin on Apoptosis and Cell Cycle

| Cell Line | Effect | Concentration (µM) | Time (h) | Key Findings |

| OVCAR3 | Increased Apoptosis | Sub-toxic (IC10) | 24 | Significant increase in early and late apoptotic cells. |

| OVCAR3 | Cell Cycle Arrest | Sub-toxic (IC10) | 24 | Increase in pre-G1 phase percentage. |

| PC3 | Increased Apoptosis | Dose-dependent | 48 | Increased Annexin V-positive cells. |

| MCF10.AT1 | Increased Apoptosis | Not Specified | 48 | Apoptosis induction blocked by GGPP.[5] |

| High-Grade Breast Cancer | Increased Apoptosis | 20-80 mg/day (in vivo) | 21-50 days | 60% of high-grade tumors showed increased apoptosis.[6][7] |

| High-Grade Breast Cancer | Decreased Proliferation | 20-80 mg/day (in vivo) | 21-50 days | Significant decrease in Ki-67 index in high-grade tumors.[6] |

| Vascular Smooth Muscle Cells | G0/G1 Arrest | 5 | 36 | Increased percentage of cells in G0/G1 phase.[8] |

| Hepatocellular Carcinoma (HCC) | G2/M Arrest | Dose-dependent | Not Specified | Dose-dependent induction of G2/M phase arrest.[9] |

Table 3: Modulation of Key Signaling Proteins by Fluvastatin

| Cell Line | Protein | Effect | Concentration (µM) | Time (h) |

| PC3 | p-Akt | Decrease | Not Specified | Not Specified |

| PC3 | p-FOXO1 | Decrease | Not Specified | Not Specified |

| Vascular Smooth Muscle Cells | Cyclin D1 | Decrease | 5 | 24 |

| Vascular Smooth Muscle Cells | CDK4 | Decrease | 5 | 24 |

| Vascular Smooth Muscle Cells | p27 | Increase | 5 | 24 |

| Endometrial Cancer Cells | p53 | Increase | Dose-dependent | Not Specified |

| Endometrial Cancer Cells | Cleaved Caspase-3 | Increase | Dose-dependent | Not Specified |

| Hepatocellular Carcinoma (HCC) | Bcl-2 | Decrease | Not Specified | Not Specified |

| Hepatocellular Carcinoma (HCC) | Bax | Increase | Not Specified | Not Specified |

| Hepatocellular Carcinoma (HCC) | Cytochrome c (cytosolic) | Increase | Not Specified | Not Specified |

Key Signaling Pathways Modulated by this compound

Fluvastatin's cellular effects are mediated through the modulation of several critical signaling pathways. The inhibition of isoprenoid synthesis disrupts the function of small GTPases like Ras and Rho, which are upstream regulators of these cascades.

HMG-CoA Reductase and the Mevalonate Pathway

The primary target of Fluvastatin is HMG-CoA reductase. Its inhibition initiates a cascade of downstream effects due to the depletion of mevalonate and its derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Fluvastatin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.

Braf/MEK/ERK Signaling Pathway

The Braf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Fluvastatin can also negatively regulate this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of Fluvastatin.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of fluvastatin and aspirin for prevention of hormonally insensitive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

(3R,5S)-Fluvastatin's High-Affinity Binding to HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (3R,5S)-Fluvastatin to its molecular target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Fluvastatin, the first entirely synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its high affinity and specific binding to the enzyme are crucial for its therapeutic efficacy in lowering plasma cholesterol levels. This document details the quantitative binding parameters, experimental methodologies for their determination, and the underlying biochemical pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to HMG-CoA reductase has been characterized by various quantitative metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values underscore the potency of Fluvastatin as an HMG-CoA reductase inhibitor. The pharmacologically active enantiomer is this compound, with the (3S,5R) enantiomer being essentially inactive.[4][5]

| Parameter | Reported Value(s) | Cell/System Type | Reference(s) |

| IC50 | 8 nM | Cell-free assay | [1][3][6] |

| 40 - 100 nM | Human liver microsomes | [2][3] | |

| 3 - 20 nM (range for most statins) | Cell-free assay | [4] | |

| Ki | 2 - 250 nM (range for various statins) | Not specified | [7][8][9] |

Table 1: In Vitro Inhibition of HMG-CoA Reductase by this compound.

Isothermal titration calorimetry (ITC) has been employed to elucidate the thermodynamic profile of Fluvastatin binding to HMG-CoA reductase. These studies reveal that the binding is predominantly entropy-driven at 25°C.[7][9]

| Thermodynamic Parameter | Value | Conditions | Reference(s) |

| Binding Enthalpy (ΔH) | ~ 0 kcal/mol | 25°C | [7][8] |

| Binding Entropy (-TΔS) | Favorable (drives binding) | 25°C | [7][8][9] |

Table 2: Thermodynamic Parameters of this compound Binding to HMG-CoA Reductase.

Experimental Protocols

The determination of the binding affinity of this compound to HMG-CoA reductase relies on robust enzymatic assays. Below are detailed methodologies for key experiments.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified HMG-CoA reductase (catalytic domain)

-

This compound

-

HMG-CoA reductase assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)

-

HMG-CoA solution (substrate)

-

NADPH solution

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized HMG-CoA reductase in assay buffer to a final concentration of 0.5-0.7 mg/mL. Keep on ice.

-

Prepare a stock solution of HMG-CoA in deionized water.

-

Prepare a stock solution of NADPH in deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to determine the IC50.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA reductase enzyme

-

Varying concentrations of this compound (or vehicle control)

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH solution to each well.

-

Immediately place the plate in a multi-well spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition against the logarithm of the Fluvastatin concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (Fluvastatin) to a macromolecule (HMG-CoA reductase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified, dialysis-equilibrated HMG-CoA reductase

-

This compound, accurately weighed and dissolved in the same dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified HMG-CoA reductase against a suitable buffer (e.g., phosphate buffer) to ensure buffer matching with the ligand solution.

-

Prepare the this compound solution in the final dialysis buffer.

-

Degas both the protein and ligand solutions to prevent air bubbles during the experiment.

-

-

ITC Experiment Setup:

-

Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the Fluvastatin solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Fluvastatin Inhibition

The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of this compound.

Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 value of this compound is depicted in the following workflow diagram.

Caption: Workflow for determining the IC50 of Fluvastatin.

This comprehensive guide provides researchers and drug development professionals with the essential technical details regarding the high-affinity binding of this compound to HMG-CoA reductase. The provided quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes serve as a valuable resource for further research and development in the field of lipid-lowering therapies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DSpace [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of Fluvastatin enantiomers using High-Performance Liquid Chromatography (HPLC). Two distinct and validated methods are presented: a reversed-phase method suitable for bioanalytical applications and a normal-phase method applicable to in vitro studies. These protocols are designed to guide researchers in accurately quantifying the individual enantiomers of Fluvastatin, a critical aspect of pharmaceutical development and pharmacokinetic studies.

Introduction

Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the treatment of hypercholesterolemia. It possesses two chiral centers, resulting in four possible stereoisomers. The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are paramount in drug development, quality control, and clinical research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This note details two established HPLC methods for the successful chiral resolution of Fluvastatin enantiomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two HPLC methods described in this document, allowing for easy comparison of their performance characteristics.

| Parameter | Reversed-Phase Method | Normal-Phase Method |

| Chiral Stationary Phase | ChiralCel OD-R | Chiralpak AD (4.6 mm x 250 mm) |

| Mobile Phase | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | Not Specified | 0.5 mL/min |

| Detection Wavelength | 235 nm (UV/CD), or MS/MS (410.6 > 348.2 m/z) | 239 nm (UV) |

| Retention Time (-)-3S,5R-FV | 21.5 min[1] | Not Specified |

| Retention Time (+)-3R,5S-FV | 24.0 min[1] | Not Specified |

| Linear Range | Not Specified | 20 µmol/L - 300 µmol/L[2][3] |

| Recovery | > 90% (from plasma)[1][4] | (99.4 ± 0.8)%[2][3] |

| Precision (Intra- and Inter-assay) | < 10%[1][4] | < 10%[2][3] |

Experimental Workflow

The general workflow for the chiral separation of Fluvastatin enantiomers by HPLC is depicted below. This process includes sample preparation, instrumental analysis, and data acquisition and processing.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Bioanalytical Applications

This method is suitable for the enantioselective analysis of Fluvastatin in biological matrices such as human plasma.[1][4]

1. Sample Preparation (from Plasma)

-

To a 1 mL plasma sample, add an internal standard (e.g., warfarin).

-

Acidify the plasma to pH 5.0.

-

Perform liquid-liquid extraction with 3 mL of diisopropyl ether.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or mass spectrometric detector.

-

Chiral Stationary Phase: ChiralCel OD-R column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 24:36:40 (v/v/v), containing 0.1% formic acid.[1][4]

-

Flow Rate: As per column manufacturer's recommendation to achieve optimal separation.

-

Column Temperature: Ambient or controlled as required for reproducibility.

-

Injection Volume: 20 µL.

-

Detection:

3. Data Analysis

-

Identify the peaks corresponding to the (-)-3S,5R-Fluvastatin and (+)-3R,5S-Fluvastatin enantiomers based on their retention times (approximately 21.5 min and 24.0 min, respectively).[1]

-

Integrate the peak areas for each enantiomer and the internal standard.

-

Construct a calibration curve using standards of known concentrations to quantify the amount of each enantiomer in the samples.

Method 2: Normal-Phase HPLC for In Vitro Studies

This method is well-suited for the determination of Fluvastatin enantiomers in samples from in vitro cellular models.[2][3]

1. Sample Preparation

-

Prepare standard solutions of racemic Fluvastatin in the mobile phase at concentrations ranging from 20 µmol/L to 300 µmol/L.[2][3]

-

For in vitro samples, dilute them with the mobile phase to fall within the linear range of the assay.

-

Filter all solutions through a 0.45 µm filter before injection.

2. HPLC System and Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, and a UV detector.

-

Chiral Stationary Phase: Chiralpak AD column (4.6 mm x 250 mm).[2]

-

Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-